(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-9,12H,10-11H2,1H3,(H,21,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPHMAWVLUAGP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic compound with a complex structure characterized by its unique functional groups and heterocyclic components. This compound is of interest due to its potential biological activities, which may include antibacterial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.8 g/mol. The structure features a chlorophenyl group and a tetrahydrobenzo[f][1,4]oxazepin moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251711-49-5 |
| Molecular Formula | C₁₉H₁₇ClN₂O₃ |
| Molecular Weight | 356.8 g/mol |
Antibacterial Activity
Recent studies have shown that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, compounds containing chlorophenyl and oxazepin moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Study: Antibacterial Screening
A comparative analysis of synthesized compounds revealed that those with the oxazepin structure showed stronger inhibition against S. typhi compared to other tested strains. The results indicated that the presence of the chlorophenyl group enhances the antibacterial efficacy.
Anticancer Activity
The potential anticancer properties of this compound are supported by its structural similarity to other known anticancer agents. Research indicates that compounds featuring heterocyclic cores can inhibit tumor growth and induce apoptosis in cancer cells .
The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival. Docking studies suggest that this compound can interact with target proteins relevant to cancer pathways.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been highlighted in various studies. For example, it has been noted for its activity against acetylcholinesterase and urease, which are critical in several physiological processes .
Inhibition Studies
In vitro assays have shown that the compound exhibits strong inhibitory effects on urease with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like gastric ulcers where urease plays a significant role.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound may confer steric hindrance or altered binding kinetics compared to the 4-chlorophenyl analog (3312), which lacks steric constraints .
- Heterocyclic vs. Aromatic Moieties: The benzooxazepine core in the target compound contrasts with the thiophene (5112) or phenolic (3312) systems, suggesting divergent target affinities (e.g., kinases vs. redox enzymes) .
- Substituent Effects : The 4-methyl-5-oxo group in the oxazepine ring may enhance metabolic stability compared to the N-propyl chain in 3312/5112, which could influence pharmacokinetics .
Comparative Bioactivity Profiling:
- BioMAP Phenotypic Screening: Compounds like the target acrylamide could be compared to reference agents in the BioMAP database (>4,500 compounds) to identify phenotypically similar drugs. For example, analogs with chlorophenyl groups may cluster with kinase inhibitors (e.g., GSK-3β) or redox-modulating agents .
- Metabolomic Signatures : Comparative metabolomics could reveal whether this compound induces metabolic shifts akin to β-lactams or redox-cofactor inhibitors (e.g., lankacidin C analogs), which share structural motifs with benzoheterocycles .
Computational Predictions:
- 3D-QSAR and Docking : Molecular modeling (e.g., CoMFA/CoMSIA) could position the 2-chlorophenyl and oxazepine moieties in GSK-3β or CDK2 binding pockets, analogous to indolyl-maleimide inhibitors .
Q & A
Basic Research Questions
Q. What are the key structural features of (E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide, and how do they influence its reactivity?
- The compound contains an acrylamide backbone linked to a 2-chlorophenyl group and a tetrahydrobenzo[f][1,4]oxazepinone moiety. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the oxazepinone ring introduces steric and electronic constraints that affect nucleophilic attack sites . Structural characterization typically employs NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography to confirm stereochemistry and regioselectivity .
Q. What multi-step synthetic routes are commonly used to prepare this compound?
- Synthesis involves:
Acylation : Reacting 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine with acryloyl chloride under basic conditions (e.g., triethylamine in DMF) to form the acrylamide core .
Coupling : Introducing the 2-chlorophenyl group via Heck or Wittig reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) to maintain stereoselectivity (E-configuration) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How is the compound’s preliminary biological activity assessed?
- Initial screens use in vitro assays (e.g., kinase inhibition, cytotoxicity against cancer cell lines like HeLa or MCF-7). IC₅₀ values are determined via dose-response curves, with positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Solutions include:
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Proteomic profiling : Identify off-target interactions using affinity chromatography coupled with LC-MS/MS .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across homologs .
Q. What strategies optimize yield in the acylation step of the synthesis?
- Low yields (<50%) may result from competing side reactions (e.g., hydrolysis of acryloyl chloride). Optimization methods:
- Solvent selection : Use anhydrous DMF or THF to minimize water interference .
- Temperature control : Maintain 0–5°C during reagent addition to suppress side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
Q. How does the chloro substituent on the phenyl ring affect the compound’s pharmacokinetic properties?
- The 2-chlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility. Methods to assess this:
- LogP measurement : Shake-flask method with octanol/water partitioning .
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis of degradation .
Q. What computational approaches predict the compound’s binding mode to kinase targets?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for structural analogs with modified substituents .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| HPLC-PDA | Purity analysis (>98%) | |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics | |
| Cryo-EM | Target complex visualization (sub-Å resolution) | |
| Synchrotron XRD | Absolute configuration determination |
Data Contradiction Analysis Example
- Issue : IC₅₀ values vary 10-fold between enzyme- and cell-based assays.
- Resolution :
- Confirm compound stability in cell media via LC-MS .
- Test metabolite activity using hepatocyte incubation .
- Adjust for protein binding effects (e.g., fetal bovine serum) via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
